2-(1H-Benzo[d]imidazol-5-yl)propanenitrile
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Overview
Description
2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a propanenitrile group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile typically involves the reaction of 2-aminobenzimidazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 2-(1H-Benzo[d]imidazol-5-yl)propanamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-5-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
- 2-(1H-Benzo[d]imidazol-6-yl)propanenitrile
- 2-(1H-Benzo[d]imidazol-4-yl)propanenitrile
Uniqueness
2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,6-7H,1H3,(H,12,13) |
InChI Key |
ZZJGMBNQZNIETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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